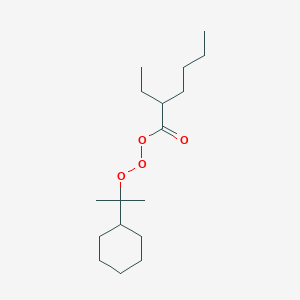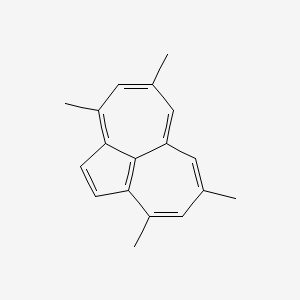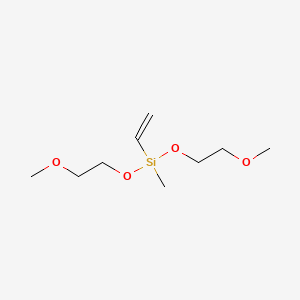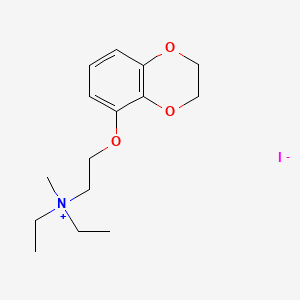
(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is a chemical compound that features a benzodioxane moiety linked to an ammonium iodide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide typically involves the reaction of 1,4-benzodioxane with an appropriate alkylating agent to introduce the ethyl group. This is followed by quaternization with diethylmethylamine and subsequent iodination to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The benzodioxane moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Corresponding halide-substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide involves its interaction with molecular targets such as enzymes or receptors. The ammonium group can form ionic bonds with negatively charged sites on proteins, influencing their activity. The benzodioxane moiety may also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog without the ammonium group.
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide: Similar structure but with a trimethylammonium group instead of diethylmethylammonium.
(2-(1,4-Benzodioxan-5-yloxy)ethyl)dimethylammonium iodide: Similar structure but with a dimethylammonium group.
Uniqueness
(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is unique due to its specific combination of the benzodioxane moiety and the diethylmethylammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2990-37-6 |
|---|---|
Molecular Formula |
C15H24INO3 |
Molecular Weight |
393.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24NO3.HI/c1-4-16(3,5-2)9-10-17-13-7-6-8-14-15(13)19-12-11-18-14;/h6-8H,4-5,9-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DRTVIHPHYHVTNC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=CC=CC2=C1OCCO2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


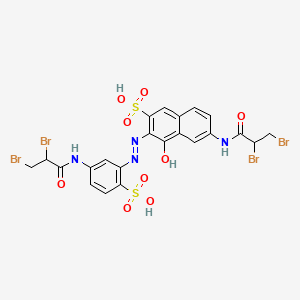
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)


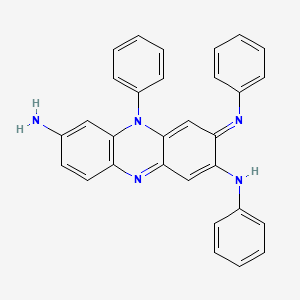

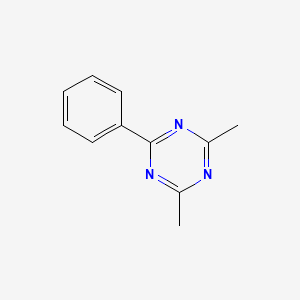

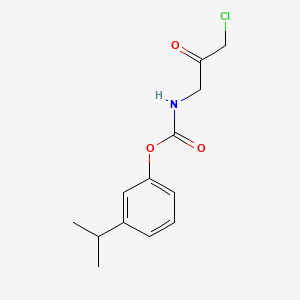
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
